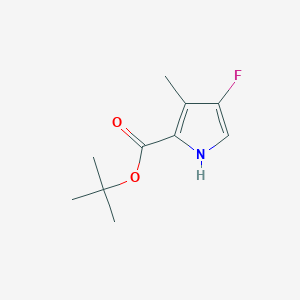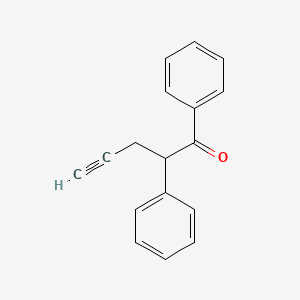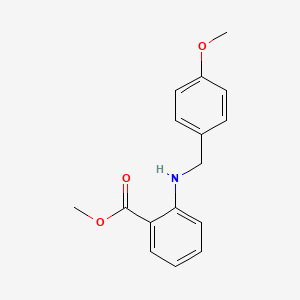
Methyl 2-((4-methoxybenzyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((4-methoxybenzyl)amino)benzoate is an organic compound with the molecular formula C17H19NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the amino group is substituted with a 4-methoxybenzyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-methoxybenzyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nucleophilic substitution followed by esterification. Reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((4-methoxybenzyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-((4-methoxybenzyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-((4-methoxybenzyl)amino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((4-methoxybenzoyl)amino)benzoate
- Methyl 3-hydroxy-2-((4-methoxybenzyl)amino)butanoate
- Methyl 2-((4-methoxyphenyl)amino)benzoate
Uniqueness
Methyl 2-((4-methoxybenzyl)amino)benzoate is unique due to the presence of the 4-methoxybenzyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research applications .
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
methyl 2-[(4-methoxyphenyl)methylamino]benzoate |
InChI |
InChI=1S/C16H17NO3/c1-19-13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16(18)20-2/h3-10,17H,11H2,1-2H3 |
Clave InChI |
XZQAOXPCNYHOEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


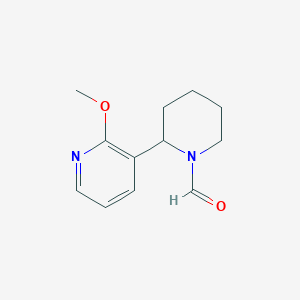
![[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B13009341.png)
![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
![Methylthieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B13009353.png)


![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
![6-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13009371.png)
![tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13009372.png)
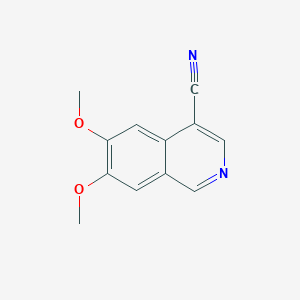
![1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13009376.png)
